molecular formula C12H10BrNO B2866537 6-Bromo-2-cyclopropylquinolin-3-ol CAS No. 2138393-87-8

6-Bromo-2-cyclopropylquinolin-3-ol

Cat. No.: B2866537
CAS No.: 2138393-87-8
M. Wt: 264.122
InChI Key: MUAVPCWYMDLTSI-UHFFFAOYSA-N
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Description

6-Bromo-2-cyclopropylquinolin-3-ol is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are widely recognized for their biological and pharmacological activities, making them valuable in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyclopropylquinolin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyclopropyl-3-hydroxyquinoline with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-cyclopropylquinolin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 2-cyclopropylquinolin-3-ol.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiolate under mild conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: 2-Cyclopropylquinolin-3-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-cyclopropylquinolin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery.

    Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclopropylquinolin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclopropylquinolin-3-ol: Lacks the bromine substituent but shares the quinoline core structure.

    6-Chloro-2-cyclopropylquinolin-3-ol: Similar structure with a chlorine substituent instead of bromine.

    6-Fluoro-2-cyclopropylquinolin-3-ol: Contains a fluorine substituent, offering different chemical properties.

Uniqueness

6-Bromo-2-cyclopropylquinolin-3-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine substituent can enhance the compound’s ability to participate in various chemical reactions and potentially improve its efficacy in biological applications.

Properties

IUPAC Name

6-bromo-2-cyclopropylquinolin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-9-3-4-10-8(5-9)6-11(15)12(14-10)7-1-2-7/h3-7,15H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAVPCWYMDLTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C3C=C(C=CC3=N2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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